An In-depth Technical Guide to Ethanesulfonyl Chloride (CAS 594-44-5)
An In-depth Technical Guide to Ethanesulfonyl Chloride (CAS 594-44-5)
For Researchers, Scientists, and Drug Development Professionals
Ethanesulfonyl chloride, with the CAS registry number 594-44-5, is a reactive organosulfur compound widely utilized in organic synthesis.[1] Its utility stems from the electrophilic nature of the sulfur atom, making it an excellent precursor for the introduction of the ethanesulfonyl group into a wide array of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis and reaction protocols, and its role in biological pathways.
Chemical and Physical Properties
Ethanesulfonyl chloride is a colorless to light yellow or brownish liquid with a pungent odor.[2][3] It is moisture-sensitive and decomposes in water.[2] The following tables summarize its key physical and chemical properties.
Table 1: Physical Properties of Ethanesulfonyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C2H5ClO2S | [4] |
| Molecular Weight | 128.58 g/mol | [4] |
| Melting Point | -70 °C | [2] |
| Boiling Point | 177 °C (lit.) | [2][4] |
| Density | 1.357 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index | n20/D 1.452 (lit.) | [2][4] |
| Flash Point | 83 °C (182 °F) | [2][4] |
| Water Solubility | Decomposes | [2] |
| Solubility | Soluble in dichloromethane and ether | [5] |
| Appearance | Clear colorless to light yellow or light brownish to pinkish-purple liquid | [2] |
Table 2: Chemical Identifiers for Ethanesulfonyl Chloride
| Identifier | Value | Reference(s) |
| IUPAC Name | ethanesulfonyl chloride | [6] |
| CAS Number | 594-44-5 | [4] |
| InChI | InChI=1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3 | [6] |
| InChIKey | FRYHCSODNHYDPU-UHFFFAOYSA-N | [6] |
| SMILES | CCS(=O)(=O)Cl | [6] |
| EC Number | 209-842-5 | [4] |
| BRN | 773865 | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of Ethanesulfonyl chloride.
1H NMR Spectrum
The 1H NMR spectrum of Ethanesulfonyl chloride typically shows a triplet corresponding to the methyl protons and a quartet for the methylene protons.
-
1H NMR (89.56 MHz, CDCl3): δ 3.694 (q, 2H), 1.621 (t, 3H)[7]
Mass Spectrum
The mass spectrum of Ethanesulfonyl chloride shows a characteristic fragmentation pattern. The NIST WebBook has a mass spectrum available for this compound.[8]
Infrared (IR) Spectrum
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the S=O stretching vibrations. An IR spectrum is available from ChemicalBook.[9]
Experimental Protocols
Ethanesulfonyl chloride is a key reagent in the synthesis of sulfonamides and other sulfur-containing compounds.
Synthesis of Ethanesulfonyl Chloride
A common method for the synthesis of alkanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol or disulfide.[6]
Methodology:
Ethyl mercaptan is reacted with chlorine gas in the dark in pure water. The reaction temperature is maintained below 20 °C. This process is carried out over approximately 4 hours to yield ethanesulfonyl chloride.[6]
Caption: Workflow for the synthesis of Ethanesulfonyl chloride.
Synthesis of N-substituted Ethanesulfonamides
Ethanesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
Methodology:
-
To a solution of a primary amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add Ethanesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for sulfonamide synthesis.
Biological Activity and Signaling Pathways
Ethanesulfonyl chloride has been identified as a potent inhibitor of several key biological targets.
Acetylcholinesterase Inhibition
Ethanesulfonyl chloride is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. The sulfonyl chloride moiety can react with nucleophilic residues, such as serine, in the active site of the enzyme, leading to irreversible inhibition.
Caption: Inhibition of Acetylcholinesterase by Ethanesulfonyl Chloride.
Toll-like Receptor (TLR) Signaling Inhibition
Ethanesulfonyl chloride also acts as an inhibitor of Toll-like receptor 4 (TLR4) and TLR2/6 heterodimers.[10] These receptors are involved in the innate immune response and play a role in inflammatory conditions such as inflammatory bowel disease. By inhibiting these receptors, Ethanesulfonyl chloride can modulate the downstream inflammatory signaling pathways.
Caption: Inhibition of the TLR4 signaling pathway.
Safety Information
Ethanesulfonyl chloride is a hazardous substance and must be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[11] It is also harmful if swallowed or inhaled.[5]
Table 3: GHS Hazard Information for Ethanesulfonyl Chloride
| Hazard Statement | Description | Reference(s) |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | [5] |
| H314 | Causes severe skin burns and eye damage | [5] |
| H330 | Fatal if inhaled | [6] |
| H335 | May cause respiratory irritation | [6] |
| H341 | Suspected of causing genetic defects | [5] |
| H227 | Combustible liquid | [5] |
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Use only outdoors or in a well-ventilated area.
-
Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11]
-
Store in a well-ventilated place. Keep cool.[5]
This technical guide provides a summary of the available information on Ethanesulfonyl chloride (CAS 594-44-5). For more detailed information, please refer to the cited references and the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Ethanesulfonyl chloride [webbook.nist.gov]
- 2. Ethanesulfonyl chloride | 594-44-5 [chemicalbook.com]
- 3. repository.rit.edu [repository.rit.edu]
- 4. エタンスルホニルクロリド ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethanesulfonyl Chloride | 594-44-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethanesulfonyl chloride(594-44-5) 1H NMR spectrum [chemicalbook.com]
- 8. Ethanesulfonyl chloride [webbook.nist.gov]
- 9. Ethanesulfonyl chloride(594-44-5) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Ethenesulfonyl chloride | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
